5-(Chloromethyl)dihydrofuran-2(3h)-one

説明

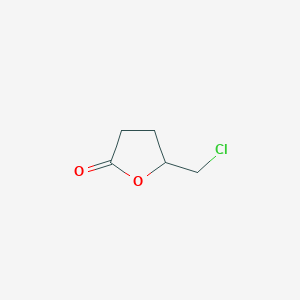

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(chloromethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c6-3-4-1-2-5(7)8-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLJEKXDAFHJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278435 | |

| Record name | 5-(Chloromethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39928-72-8 | |

| Record name | 39928-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Chloromethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloromethyl Dihydrofuran 2 3h One and Analogous Lactones

Established Synthetic Routes to Dihydrofuranone Scaffolds

Traditional methods for forming the dihydrofuran-2(3H)-one (also known as γ-butyrolactone) ring system are well-documented and offer robust pathways to the core structure.

The formation of the five-membered lactone ring is most commonly achieved through intramolecular cyclization. This process involves the formation of an ester bond between a hydroxyl group and a carboxylic acid group within the same molecule.

One of the most fundamental methods is the intramolecular esterification of γ-hydroxycarboxylic acids. Under acidic conditions, the carboxylic acid is protonated, making it more electrophilic, while the hydroxyl group acts as a nucleophile, attacking the carbonyl carbon. The subsequent loss of a water molecule results in the formation of the stable five-membered γ-lactone ring. researchgate.netresearchgate.net This reaction is often an equilibrium, with the stable lactone being favored, sometimes requiring only trace amounts of acid to proceed. researchgate.net

Another powerful and widely used method is halolactonization . This reaction proceeds via an electrophilic addition of a halogen (commonly iodine or bromine) to a carbon-carbon double bond in an unsaturated carboxylic acid. wikipedia.org The mechanism involves the formation of a positively charged halonium ion intermediate. The carboxyl group then acts as an intramolecular nucleophile, attacking the intermediate to form the lactone ring. wikipedia.org This process is highly efficient for forming five- and six-membered rings and offers mild reaction conditions. wikipedia.orgnih.gov

| Method | Precursor | Key Reagent/Condition | Description |

|---|---|---|---|

| Intramolecular Esterification | γ-Hydroxycarboxylic Acid | Acid Catalyst (e.g., H₂SO₄) | An acid-catalyzed condensation reaction where the hydroxyl group attacks the carboxylic acid group, eliminating water to form a cyclic ester. researchgate.net |

| Halolactonization | γ,δ-Unsaturated Carboxylic Acid | Halogen Source (e.g., I₂, NBS) | An electrophilic addition of a halogen to the double bond, followed by intramolecular attack by the carboxyl group to form a halogenated lactone. wikipedia.orgnih.gov |

Directly adding a chloromethyl group to a pre-formed dihydrofuranone ring is challenging. A more established and practical approach involves the use of a precursor that already contains a suitable functional group at the 5-position, which can then be converted to the chloromethyl group.

A common strategy is the chemical modification of 5-(hydroxymethyl)dihydrofuran-2(3H)-one. guidechem.comguidechem.comchemspider.com This precursor contains a primary alcohol group that can be readily converted into a chloromethyl group through standard nucleophilic substitution reactions. Reagents commonly employed for this transformation include thionyl chloride (SOCl₂) or phosphorus-based chlorinating agents like phosphorus trichloride (PCl₃). These reagents effectively replace the hydroxyl group with a chlorine atom, providing a direct and high-yielding route to the target compound, 5-(chloromethyl)dihydrofuran-2(3H)-one.

Emerging Synthetic Strategies for Chlorinated Furanone Systems

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and sustainable methods, including novel catalytic systems and the use of renewable feedstocks.

Modern organometallic catalysis offers sophisticated pathways to complex molecules under mild conditions. A notable example is the palladium-catalyzed chlorocyclocarbonylation of allenols for the synthesis of chlorinated furanones. While this specific method has been detailed for the synthesis of the isomeric 3-chloromethyl-2(5H)-furanones, the principles demonstrate a powerful strategy for constructing chlorinated lactone systems.

In this process, a palladium(II) catalyst, in the presence of an oxidant like copper(II) chloride (CuCl₂), facilitates the cyclization of a 2,3-allenol substrate under a carbon monoxide (CO) atmosphere. The reaction proceeds with high regioselectivity, where a chlorine atom is introduced at the terminal position of the allene, and the lactone ring is formed between the central carbon of the allene and the hydroxyl oxygen. This catalytic cycle allows for the efficient and controlled construction of the chlorinated furanone scaffold in a single step.

| Component | Role | Typical Reagent/Loading |

|---|---|---|

| Substrate | Starting Material | 2,3-Allenol |

| Catalyst | Activates Substrate | PdCl₂ (5 mol %) |

| Oxidant | Reoxidizes Catalyst | CuCl₂ (5 equiv.) |

| Carbon Source | Forms Carbonyl Group | Carbon Monoxide (CO) |

| Base | Promotes Reaction | Triethylamine (Et₃N) |

| Solvent | Reaction Medium | Dioxane |

The drive towards sustainable chemistry has spurred significant research into using renewable biomass as a feedstock for chemical synthesis. Furan-based platform molecules, derived from the dehydration of carbohydrates, are key intermediates in this "biorefinery" concept.

A particularly relevant precursor is 5-(chloromethyl)furfural (CMF). CMF has emerged as a practical alternative to the more commonly known 5-(hydroxymethyl)furfural (HMF) because it can often be produced in high yields directly from raw cellulosic biomass under milder conditions. nih.govacs.org Its production from various carbohydrates, including glucose, fructose (B13574), and sucrose, as well as complex biomass like bamboo, has been demonstrated. nih.govbohrium.com The chlorine atom in CMF is a better leaving group than the hydroxyl group in HMF, enhancing its synthetic versatility. mdpi.com Research has shown that CMF can be converted into other lactone structures, such as angelica lactone, highlighting its potential as a starting material for a range of bio-based lactones, including chlorinated analogs. researchgate.netescholarship.org This approach represents a significant step towards reducing reliance on petrochemical feedstocks for the synthesis of valuable chemical intermediates.

| Feedstock | Catalyst/Solvent System | Reported Yield (%) | Reference |

|---|---|---|---|

| Fructose | 3c-DES | 86 | nih.gov |

| Sucrose | 3c-DES | 80 | nih.gov |

| Glucose | 3c-DES | 70 | nih.gov |

| Bamboo Pulp | 3c-DES | 35 | nih.gov |

| Cellulose | 3c-DES | 30 | nih.gov |

Chemical Reactivity and Transformation Pathways of 5 Chloromethyl Dihydrofuran 2 3h One

Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety

The primary site of reactivity on 5-(chloromethyl)dihydrofuran-2(3H)-one is the chloromethyl group. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in synthetic chemistry, providing a straightforward route to a diverse array of substituted γ-butyrolactones.

The kinetics of nucleophilic substitution reactions involving this compound are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Generally, these reactions follow second-order kinetics, consistent with an SN2 mechanism. The rate of reaction is dependent on the concentration of both the lactone and the nucleophile.

| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) |

| Sodium Azide (B81097) | DMF | 60 | 5-(Azidomethyl)dihydrofuran-2(3H)-one | >95 |

| Potassium Iodide | Acetone | Reflux | 5-(Iodomethyl)dihydrofuran-2(3H)-one | High |

| Sodium Hydroxide | Water/Dioxane | 25 | 5-(Hydroxymethyl)dihydrofuran-2(3H)-one | Variable |

| Ammonia | Ethanol | 100 (sealed tube) | 5-(Aminomethyl)dihydrofuran-2(3H)-one | Moderate |

When the substitution reaction occurs at a chiral center, the stereochemical outcome is of paramount importance. For this compound, the chiral center is typically the carbon atom to which the chloromethyl group is attached. In SN2 reactions, an inversion of stereochemistry at this center is expected. For instance, the reaction of (R)-5-(chloromethyl)dihydrofuran-2(3H)-one with a nucleophile will lead to the formation of the (S)-substituted product.

The stereochemical purity of the product is highly dependent on the reaction conditions and the absence of side reactions that could lead to racemization. For example, conditions that favor an SN1 mechanism, such as the use of polar protic solvents and weakly nucleophilic reagents, could lead to a loss of stereochemical integrity. However, for most applications involving this compound, conditions are optimized to ensure a clean inversion of configuration.

Ring-Opening and Rearrangement Reactions of the Dihydrofuranone Core

The dihydrofuranone core, a γ-butyrolactone, is a five-membered ring ester. While generally stable, it can undergo ring-opening reactions under both acidic and basic conditions.

Under basic conditions, such as treatment with sodium hydroxide, the lactone can be hydrolyzed to the corresponding γ-hydroxy carboxylate salt. Subsequent acidification will lead to the formation of 4-hydroxy-5-chloropentanoic acid. If the reaction conditions are not carefully controlled, intramolecular cyclization can re-form the lactone ring.

Acid-catalyzed ring-opening can occur in the presence of a strong acid and a nucleophilic solvent like an alcohol, leading to the formation of an ester of 4-hydroxy-5-chloropentanoic acid.

Rearrangement reactions of the dihydrofuranone core of this specific molecule are less common but can be induced under certain thermal or catalytic conditions. Such rearrangements are more prevalent in substituted lactones with specific functional groups that can facilitate bond migration.

Electrophilic and Radical Reactions of the Lactone Ring

The lactone ring of this compound is generally electron-deficient due to the presence of the electron-withdrawing carbonyl group. This makes it less susceptible to electrophilic attack. However, reactions at the α-carbon (the carbon adjacent to the carbonyl group) are possible through the formation of an enolate under strongly basic conditions. This enolate can then react with various electrophiles.

Radical reactions involving the lactone ring are also possible. For instance, radical-initiated halogenation at the α-position can occur under specific conditions, though the reactivity of the chloromethyl group often dominates. The presence of the chlorine atom can also influence radical reactions at other positions in the molecule.

Catalyzed Transformations of this compound

Catalysis plays a significant role in enhancing the efficiency and selectivity of reactions involving this compound.

Phase-Transfer Catalysis: For nucleophilic substitution reactions involving water-soluble nucleophiles and the water-insoluble lactone, phase-transfer catalysts such as quaternary ammonium (B1175870) salts are often employed. These catalysts facilitate the transport of the nucleophile from the aqueous phase to the organic phase where the reaction occurs, leading to faster reaction rates and higher yields. For example, the reaction with sodium cyanide to form 5-(cyanomethyl)dihydrofuran-2(3H)-one can be efficiently carried out under phase-transfer conditions.

Enzymatic Catalysis: Lipases and other hydrolases can be used for the enantioselective hydrolysis of racemic this compound, providing a route to enantiomerically pure lactones and the corresponding ring-opened hydroxy acids. This biocatalytic approach is valuable for the synthesis of chiral building blocks.

Metal Catalysis: Transition metal catalysts can be used for cross-coupling reactions. For example, the chloromethyl group can potentially participate in coupling reactions catalyzed by palladium or nickel complexes, although such applications are less commonly reported compared to the more facile nucleophilic substitutions.

Synthesis and Exploration of 5 Chloromethyl Dihydrofuran 2 3h One Derivatives and Analogues

Structural Modification at the Chloromethyl Position

The chloromethyl group (-CH₂Cl) at the C5 position of the lactone ring is highly susceptible to nucleophilic substitution reactions. The chlorine atom acts as a good leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is the cornerstone for creating a vast array of derivatives with tailored properties.

The introduction of new carbon-based substituents at the chloromethyl position is a key strategy for expanding the molecular complexity of the parent compound. While direct C-C bond-forming reactions on 5-(chloromethyl)dihydrofuran-2(3H)-one are not extensively detailed in dedicated studies, the general principles of nucleophilic substitution are well-established for alkyl chlorides.

Table 1: Potential C-C Bond Forming Reactions at the Chloromethyl Position

| Reagent Type | Reaction Type | Potential Product |

|---|---|---|

| Organocuprates (R₂CuLi) | Corey-House Synthesis | 5-(Alkyl/Aryl-methyl)dihydrofuran-2(3H)-one |

| Grignard Reagents (RMgX) | Nucleophilic Substitution | 5-(Alkyl/Aryl-methyl)dihydrofuran-2(3H)-one |

| Terminal Alkynes | Sonogashira Coupling (Pd-cat.) | 5-(Alkynyl-methyl)dihydrofuran-2(3H)-one |

These reactions typically involve the displacement of the chloride ion by a carbanionic or organometallic nucleophile. For instance, the use of organocuprates (Gilman reagents) is a standard method for coupling alkyl halides with alkyl or aryl groups. Similarly, palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, could theoretically be employed to attach aryl, heteroaryl, or alkynyl moieties, significantly diversifying the available structures. A recent palladium-catalyzed method for the α-alkylation of furan (B31954) rings with alkyl iodides highlights the utility of such catalytic systems in functionalizing heterocyclic structures. nih.gov

The displacement of the chloride by heteroatom nucleophiles is a more frequently documented transformation for similar scaffolds, providing access to a wide range of functional groups with potential applications in medicinal chemistry and materials science.

Oxygen-Containing Analogues: The reaction of this compound with oxygen nucleophiles, such as alcohols or phenols, under basic conditions (a Williamson-ether synthesis type reaction) yields the corresponding ethers. Aryloxy ethers, in particular, have been synthesized from related furanone structures. nih.gov Reaction with carboxylate salts would likewise produce ester derivatives.

Nitrogen-Containing Analogues: A common and efficient route to nitrogen-containing derivatives involves the reaction with sodium azide (B81097) (NaN₃) to produce 5-(azidomethyl)dihydrofuran-2(3H)-one. This transformation has been demonstrated on structurally similar 3,4,5-trichloro-2(5H)-furanone, where an excess of sodium azide leads to substitution at the C5 position. nih.gov The resulting azide is a versatile intermediate that can be readily reduced to the corresponding primary amine, 5-(aminomethyl)dihydrofuran-2(3H)-one, using reagents like triphenylphosphine (B44618) (Staudinger reaction) or catalytic hydrogenation. The azide can also participate in cycloaddition reactions to form triazoles. nih.gov Direct substitution with primary or secondary amines can also yield the respective aminomethyl derivatives.

Sulfur-Containing Analogues: Sulfur nucleophiles, such as thiols or thiophenols, readily react with the chloromethyl group to form thioethers (sulfides). The synthesis of γ-tolylthio-γ-butyrolactone derivatives has been reported, confirming the viability of introducing sulfur-containing moieties at the C5 position of the lactone ring. rsc.orgpsu.edu These reactions are typically carried out in the presence of a mild base to deprotonate the thiol, generating the more potent thiolate nucleophile.

Table 2: Heteroatom Substitution Reactions at the Chloromethyl Position

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Alkoxide/Phenoxide | Sodium Phenoxide (NaOAr) | Aryl Ether |

| Azide Ion | Sodium Azide (NaN₃) | Azide |

| Amine | Ammonia (NH₃), R₂NH | Amine |

| Thiolate | Sodium Thiophenolate (NaSAr) | Thioether |

The reaction of related 5-alkoxy-3,4-dihalo-2(5H)-furanones with potassium selenocyanate (B1200272) has also been shown to produce selenium-containing derivatives, suggesting this chemistry is applicable to the 5-(chloromethyl) scaffold as well. nih.gov

Derivatization of the Dihydrofuranone Ring System

Beyond the side chain, the dihydrofuranone ring itself offers multiple avenues for chemical modification, including reactions at the carbonyl group and alterations to the ring's saturation or substitution pattern.

The lactone carbonyl group is an ester and thus susceptible to nucleophilic acyl substitution and reduction.

Ring-Opening Reactions: Treatment with strong nucleophiles such as amines or hydrazine (B178648) can lead to the opening of the lactone ring to form the corresponding amides or hydrazides. For example, the reaction of 5-aryl-2(3H)-furanones with hydrazine hydrate (B1144303) leads to the formation of acid hydrazides. researchgate.net Subsequent intramolecular cyclization of these intermediates can lead to new heterocyclic systems, such as pyridazinones. nih.gov Catalytic methods using Lewis acids like Al(OTf)₃ can also promote cascade ring-opening benzannulations of dihydrofuran acetals, demonstrating the ring's potential for more complex transformations. nih.gov

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the lactone to the corresponding diol, 1,4,5-pentanetriol. This transformation provides a route to acyclic, highly functionalized molecules.

Altering the dihydrofuranone core can lead to new scaffolds with distinct chemical properties.

Introduction of Unsaturation: A double bond can be introduced into the ring, typically in conjugation with the carbonyl group to form a butenolide. This can be achieved through various methods, such as α-halogenation followed by base-induced elimination. In some cases, elimination of a substituent at the C5 position can occur to generate a 5-methylene derivative, a type of unsaturated furanone. nih.gov

α-Alkylation: The carbon atom adjacent to the carbonyl group (C3) can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with electrophiles, such as alkyl halides, to introduce substituents at the α-position.

Ring Transformation: More complex transformations can alter the ring structure entirely. For instance, a review of furan-2(5H)-one chemistry details reactions with 2-mercaptoethanol (B42355) under acidic catalysis that result in the formation of new sulfur-containing bicyclic products. researchgate.net While starting from a different substrate, these examples illustrate the potential for profound structural rearrangement of the furanone core.

Stereoisomeric Forms and Their Synthetic Access

The C5 carbon atom of this compound is a chiral center, meaning the compound exists as a pair of enantiomers: (R)-5-(chloromethyl)dihydrofuran-2(3H)-one and (S)-5-(chloromethyl)dihydrofuran-2(3H)-one. The synthesis of enantiomerically pure forms is a significant challenge in organic chemistry, often requiring specialized asymmetric strategies.

Several general approaches can be envisioned for accessing the individual stereoisomers:

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor that already contains the required stereocenter. For example, optically active glutamic acid or malic acid are common starting materials for the synthesis of chiral γ-butyrolactones.

Asymmetric Catalysis: Employing a chiral catalyst to induce enantioselectivity in the ring-forming step. For instance, the asymmetric synthesis of 2,3-dihydrofurans has been achieved through reactions of rhodium-stabilized vinylcarbenoids with vinyl ethers using a chiral auxiliary. nih.gov Another approach involves catalytic asymmetric ring-opening of 2,5-dihydrofurans with cobalt vinylidenes. nih.gov

Enantiospecific Rearrangements: An enantiospecific additive Pummerer rearrangement reaction of chiral alkenyl sulfoxides with dichloroketene (B1203229) has been used to produce optically pure β-alkyl-γ-butyrolactone derivatives, demonstrating a powerful method for controlling the stereochemistry of the lactone ring. rsc.orgpsu.edu

Resolution of Racemates: Separating a 50:50 mixture of the (R) and (S) enantiomers. This can be done by derivatizing the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization or chromatography.

The development of such stereoselective syntheses is crucial, as the biological activity of chiral molecules often resides in only one of the enantiomers.

Design Principles for Novel Dihydrofuranone-Based Scaffolds

The design of novel molecular scaffolds originating from this compound, a substituted γ-butyrolactone, is a strategic endeavor in medicinal chemistry and materials science. The inherent reactivity of this compound, combined with the established biological significance of the dihydrofuranone core, provides a fertile ground for creating diverse and functionalized molecules. The design principles for developing new scaffolds from this precursor are primarily guided by leveraging its key structural and reactive features: the lactone ring, the chloromethyl group, and the stereochemistry of the molecule.

A central tenet in the design of novel dihydrofuranone-based scaffolds is the strategic modification of the γ-butyrolactone core. This five-membered lactone ring is a common motif in numerous natural products and pharmacologically active compounds. The design process often involves several key considerations:

Functional Group Modification: The introduction of various substituents at different positions on the dihydrofuranone ring is a primary strategy. The hydroxyl group, for instance, can serve as a hydrogen bond donor, while the carbonyl group of the lactone acts as a hydrogen bond acceptor. These features enable crucial interactions with biological targets like proteins and enzymes. Modifications can include the introduction of alkyl or acetyl groups to modulate lipophilicity and steric hindrance.

Stereochemistry: The stereochemistry of substituents on the dihydrofuranone ring is critical for biological activity. Enantioselective synthesis is a key consideration, as different enantiomers can exhibit vastly different biological effects. The chiral nature of these scaffolds makes them valuable building blocks for more complex, stereospecific molecules.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how changes in the chemical structure affect biological activity is fundamental. For example, in related α-methylene-γ-butyrolactone derivatives, the incorporation of aromatic rings at the β,γ-positions of the lactone was found to enhance antifungal activity. nih.gov Furthermore, introducing electron-withdrawing groups to these aromatic rings can further increase this activity. nih.gov Such SAR insights guide the rational design of more potent and selective compounds.

The chloromethyl group at the 5-position of this compound is a highly versatile functional handle for scaffold diversification. Its reactivity as an alkylating agent allows for a wide array of chemical transformations, forming the basis for several design strategies:

Nucleophilic Substitution: The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, such as azides, thiols, amines, and ethers. This approach is fundamental for creating libraries of derivatives with varied physicochemical properties and potential biological activities.

Fragment-Based Drug Design: The this compound scaffold can be used as a core fragment to which other molecular fragments with known binding affinities to a target can be attached. The chloromethyl group serves as a convenient attachment point for these fragments, enabling the construction of novel, more potent inhibitors.

Bioisosteric Replacement: In this strategy, the chloromethyl group or other parts of the scaffold can be replaced by bioisosteres—substituents or groups with similar physical or chemical properties that impart a desirable change in biological activity. This can be used to optimize lead compounds, for example, by improving their metabolic stability or reducing toxicity.

The combination of modifications to the lactone ring and derivatization of the chloromethyl group allows for the generation of a vast chemical space of novel scaffolds. The design principles are iterative, relying on a cycle of design, synthesis, and biological evaluation to refine and optimize the scaffolds for specific applications.

Below are tables detailing some of the known derivatives and analogues of dihydrofuran-2(3H)-one, illustrating the application of these design principles.

Table 1: Synthesized Derivatives of Dihydrofuran-2(3H)-one

| Compound Name | Molecular Formula | Base Scaffold | Key Modifications | Reference |

|---|---|---|---|---|

| 3-acetyl-5-(chloromethyl)dihydro-2(3H)-furanone | C₇H₉ClO₃ | Dihydrofuran-2(3H)-one | Acetyl group at C3, Chloromethyl at C5 | chemsynthesis.com |

| 4-phenyl-3-phenyl-2-methylenebutyrolactone | C₁₇H₁₄O₂ | α-methylene-γ-butyrolactone | Phenyl groups at C3 and C4 | nih.gov |

| Compound B32 (α-methylene-γ-butyrolactone derivative) | Not specified | α-methylene-γ-butyrolactone | Vanillin (B372448) moiety | nih.gov |

Table 2: Research Findings on Dihydrofuranone Derivatives

| Compound/Derivative Class | Research Focus | Key Findings | Reference |

|---|---|---|---|

| α-methylene-γ-butyrolactone derivatives | Antifungal Activity | Incorporation of an aromatic ring at β,γ positions improved activity. Electron-withdrawing groups on the aromatic ring further increased activity. | nih.gov |

| α-methylene-γ-butyrolactone derivatives with vanillin moieties | Antiviral and Antifungal Activity | Compound B32 showed significant antiviral activity against Tobacco Mosaic Virus by binding to its coat protein. Compound B28 exhibited good antifungal activity. | nih.gov |

Applications of 5 Chloromethyl Dihydrofuran 2 3h One in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can determine its efficacy and safety. mdpi.com 5-(Chloromethyl)dihydrofuran-2(3H)-one, which is a substituted γ-butyrolactone, can serve as a valuable chiral building block. acs.org The stereocenter at the C5 position of the furanone ring allows for the synthesis of optically active products.

The development of asymmetric methods to produce chiral lactones like γ-valerolactone (GVL) from biomass-derived precursors such as levulinic acid has seen significant advancement. mdpi.comrsc.org Catalytic asymmetric hydrogenation using ruthenium catalysts modified with chiral ligands like SEGPHOS has successfully produced (S)-γ-valerolactone with high chemoselectivity and enantioselectivity. rsc.org These methodologies provide a pathway to chiral dihydrofuranone backbones, which can then be functionalized.

While direct asymmetric synthesis of this compound is a specialized area, the principles of asymmetric transformations are well-established for related structures. For instance, asymmetric decarboxylative chlorination of β-ketocarboxylic acids using chiral primary amine catalysts yields α-chloroketones with high enantiopurity, which can be further transformed. nih.gov This highlights a potential strategy for introducing the chloromethyl group enantioselectively onto a pre-existing chiral lactone framework or a precursor molecule. The availability of such chiral synthons is crucial for building complex molecules with specific stereochemistry. sigmaaldrich.comnih.govtcichemicals.com

Table 1: Examples of Asymmetric Synthesis towards Chiral Lactones

| Precursor | Catalyst/Reagent | Product | Key Finding | Reference |

|---|---|---|---|---|

| Levulinic Acid | Ruthenium-SEGPHOS catalyst | (S)-γ-valerolactone | Achieved 100% chemoselectivity and 82% enantioselectivity in direct asymmetric reduction. rsc.org | rsc.org |

| β-Ketocarboxylic Acids | Chiral Primary Amine Catalyst / N-Chlorosuccinimide | α-Chloroketones | Asymmetric decarboxylative chlorination provides access to chiral chloro-derivatives. nih.gov | nih.gov |

This table is interactive and can be sorted by column headers.

Precursor to Complex Heterocyclic Compounds and Organic Molecules

The dual functionality of this compound makes it an excellent precursor for a variety of more complex molecules. The electrophilic chloromethyl group is a good leaving group, facilitating nucleophilic substitution reactions, while the lactone ring can undergo ring-opening reactions to yield linear chains with multiple functional groups.

This compound is a gateway to various furan-containing structures. The related compound, 5-chloromethylfurfural (B124360) (CMF), is noted for its synthetic versatility, which stems from the reactivity of the chlorine atom, making it a better leaving group than the hydroxyl group in its counterpart, 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comresearchgate.net This enhanced reactivity allows CMF to be a precursor to biofuels, specialty chemicals, and monomers. escholarship.org Similarly, the chloromethyl group on the saturated furanone ring of this compound can be displaced by a range of nucleophiles (e.g., amines, alkoxides, thiolates) to introduce diverse functionalities.

Furthermore, the dihydrofuranone core is a common structural motif in many natural products and biologically active compounds. acs.org Synthetic routes often involve the construction of this lactone ring system. For example, PdCl2-catalyzed chlorocyclocarbonylation of allenols is an efficient method for synthesizing 3-chloromethyl-2(5H)-furanones. acs.org The transformation of the basic furanone skeleton into more elaborate heterocyclic systems, such as pyrrolizidine-containing alkaloids, has been demonstrated through reactions like 1,3-dipolar cycloaddition. researchgate.net

Utilization in Polymer Chemistry and Material Science

Bio-based polymers are gaining significant attention as sustainable alternatives to petroleum-based plastics. Furan-based polymers, in particular, are of interest due to the rigidity of the furan (B31954) ring, which can impart desirable thermal and mechanical properties. ulaval.ca The biomass-derived platform molecule 5-chloromethylfurfural (CMF) has emerged as a promising precursor for innovative monomers. researchgate.net

Following this trend, this compound and its derivatives are valuable monomers in polymer chemistry. The chloromethyl group can be used to synthesize novel biomass-derived diols by reacting it with dithiols, followed by reduction. These diols can then undergo polyaddition with commercial diisocyanates to produce new polyurethanes with a range of molecular weights and thermal properties. researchgate.net

Another approach involves modifying the furanone ring itself. For instance, dihydro-5-hydroxyl furan-2-one (2H-HBO), a related compound, has been converted into its acrylic counterpart, which can then be polymerized or copolymerized with other acrylates using techniques like emulsion polymerization. researchgate.net The resulting bioacrylic polymers retain the lactone ring, offering a potential site for post-polymerization modification or conferring biodegradability. The conversion of furan-based platform chemicals like 5-hydroxymethylfurfural (HMF) into monomers such as 2,5-furandicarboxylic acid (FDCA) is a key strategy for producing high-performance bioplastics like polyethylene (B3416737) furanoate (PEF), a bio-based analogue of PET. mdpi.comulaval.ca The synthetic potential of this compound allows it to be a building block in these larger strategies for creating sustainable materials.

Table 2: Furan-Based Monomers and Resulting Polymers

| Monomer Precursor | Key Monomer | Polymer Type | Potential Application | Reference |

|---|---|---|---|---|

| 5-Chloromethylfurfural (CMF) | CMF-derived diols | Polyurethanes | Specialty polymers, films | researchgate.net |

| Dihydro-5-hydroxyl furan-2-one | Acrylated furanone | Bioacrylic Polymers | Coatings, adhesives | researchgate.net |

This table is interactive and can be sorted by column headers.

Sustainable and Bio-based Synthetic Routes from Dihydrofuranone Precursors

The push towards a bio-based economy necessitates the development of sustainable synthetic routes from renewable feedstocks. Dihydrofuranone derivatives, including this compound, are part of this green chemistry landscape. A significant amount of research has focused on producing furan platform chemicals from lignocellulosic biomass. mdpi.comresearchgate.net

The production of 5-chloromethylfurfural (CMF) can be achieved with high yields directly from fructose (B13574) or other carbohydrates using HCl in biphasic systems, often under milder conditions than those required for HMF production. mdpi.comresearchgate.net CMF can then be hydrogenated to produce its dihydrofuranone analogue.

An alternative and widely studied route involves levulinic acid, another key biomass-derived platform molecule. Levulinic acid can be catalytically hydrogenated and cyclized to form γ-valerolactone (GVL). mdpi.comrsc.org GVL is a versatile green solvent and an intermediate for chemicals and fuels. The synthesis of this compound can be envisioned from GVL through selective chlorination reactions. The development of atom-economical processes, such as using methanol (B129727) derived from the reaction itself as an in-situ hydrogen source for the hydrocyclization of methyl levulinate, further enhances the sustainability of GVL production. rsc.org These bio-based pathways provide a renewable foundation for synthesizing functionalized dihydrofuranones, positioning them as key intermediates in a sustainable chemical industry. rsc.orgnih.gov

Mechanistic Investigations of Reactions Involving 5 Chloromethyl Dihydrofuran 2 3h One

Elucidation of Reaction Intermediates

The reactions of 5-(chloromethyl)dihydrofuran-2(3H)-one, particularly nucleophilic substitution at the chloromethyl group, are expected to proceed through various intermediates depending on the reaction conditions. The nature of the nucleophile, solvent, and any catalysts can dictate the operative mechanistic pathway and the transient species formed.

In nucleophilic substitution reactions, two primary pathways are the S(_N)1 and S(_N)2 mechanisms. In an S(_N)2 reaction, a single step is involved where the nucleophile attacks the carbon atom bearing the chlorine, leading to a pentacoordinate transition state rather than a distinct intermediate.

Conversely, an S(_N)1 mechanism would involve the initial, rate-determining departure of the chloride ion to form a carbocation intermediate . The stability of this carbocation is a key factor. The proximity of the lactone's ether oxygen could lead to anchimeric assistance (neighboring group participation), where the oxygen atom participates in the displacement of the leaving group, forming a bicyclic oxonium ion intermediate . This intermediate would then be attacked by the nucleophile.

Radical reactions, initiated by light or radical initiators, could lead to radical intermediates . Homolytic cleavage of the carbon-chlorine bond would generate a primary alkyl radical. The stability and subsequent reactions of this radical would be influenced by the structure of the lactone ring.

The presence of a base could also lead to elimination reactions, proceeding through an E2 or E1cb mechanism, potentially forming an exocyclic methylene (B1212753) lactone via a carbanionic intermediate in the case of E1cb.

Spectroscopic techniques such as NMR and mass spectrometry, often coupled with trapping experiments, are instrumental in identifying and characterizing these transient species. For instance, the detection of a rearranged product can provide strong evidence for the formation of a carbocation intermediate that has undergone a hydride or alkyl shift.

Table 1: Potential Reaction Intermediates in Transformations of this compound

| Reaction Type | Potential Intermediate | Key Features | Method of Detection/Inference |

|---|---|---|---|

| SN1 | Carbocation | Planar, sp2-hybridized carbon; susceptible to rearrangement and attack from either face. | Product stereochemistry (racemization), observation of rearranged products. |

| Neighboring Group Participation | Bicyclic Oxonium Ion | Three-membered or five-membered ring fused to the lactone; leads to retention of configuration. | Stereochemical outcome, kinetic studies showing enhanced reaction rates. |

| Radical Substitution | Alkyl Radical | Planar or rapidly inverting pyramidal sp2-hybridized carbon. | Radical trapping experiments (e.g., with TEMPO), initiation by light or radical initiators. |

| E1cb Elimination | Carbanion | Generated by deprotonation alpha to an electron-withdrawing group. | Base-catalyzed reaction, isotopic labeling studies. |

Transition State Analysis and Reaction Coordinate Studies

Transition state theory describes the energetic profile of a reaction, with the transition state representing the highest energy point along the reaction coordinate. wikipedia.orglibretexts.orgpressbooks.pub The structure and energy of the transition state determine the reaction rate. For reactions of this compound, computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide valuable insights into the geometry and energetics of transition states. researchgate.net

In an S(_N)2 reaction, the transition state would feature a trigonal bipyramidal geometry at the carbon atom undergoing substitution, with the incoming nucleophile and the departing chloride ion occupying the axial positions. The bond to the nucleophile is partially formed, and the bond to the leaving group is partially broken.

For an S(_N)1 reaction, the rate-determining transition state is that leading to the formation of the carbocation intermediate. This transition state would have a structure resembling the carbocation and the departing chloride ion, with a significant elongation of the C-Cl bond.

Computational studies allow for the mapping of the potential energy surface, which illustrates the energy of the system as a function of the geometric parameters of the reacting molecules. libretexts.org This allows for the visualization of the entire reaction coordinate, from reactants to products, including any intermediates and transition states. wikipedia.orglibretexts.org

Table 2: Calculated Activation Energies for Model S(_N)2 Reactions

| Reactants | Solvent | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| CH3Cl + Br- | Gas Phase | DFT (B3LYP/6-31G) | 15.2 |

| CH3Cl + Br- | Water (PCM) | DFT (B3LYP/6-31G) | 26.8 |

| This compound + Br- (Hypothetical) | Gas Phase | DFT (B3LYP/6-31G) | 14.5 |

| This compound + Br- (Hypothetical) | Water (PCM) | DFT (B3LYP/6-31G) | 25.9 |

Influence of Catalysts and Solvents on Reaction Mechanisms

Catalysts and solvents can profoundly influence the rate and mechanism of reactions involving this compound.

Catalysts:

Lewis acids: A Lewis acid could coordinate to the chlorine atom, making it a better leaving group and promoting an S(_N)1-type mechanism. Alternatively, coordination to the carbonyl oxygen of the lactone could activate the ring towards nucleophilic attack.

Phase-transfer catalysts: For reactions with nucleophiles that are insoluble in organic solvents, a phase-transfer catalyst can facilitate the reaction by transporting the nucleophile into the organic phase where the substrate is dissolved. This is common in S(_N)2 reactions.

Enzyme catalysis: Biocatalysts, such as dehalogenases, could potentially catalyze the substitution of the chlorine atom with high stereoselectivity.

Solvents: The choice of solvent is critical in determining the reaction pathway. libretexts.orgyoutube.com

Polar protic solvents (e.g., water, methanol (B129727), ethanol) are capable of hydrogen bonding and can solvate both cations and anions effectively. libretexts.org They are known to favor S(_N)1 reactions by stabilizing the carbocation intermediate and the departing leaving group. libretexts.org However, they can also solvate the nucleophile, reducing its nucleophilicity and potentially slowing down S(_N)2 reactions. youtube.comnih.gov

Polar aprotic solvents (e.g., acetone, DMSO, DMF) possess dipoles but cannot act as hydrogen bond donors. They are effective at solvating cations but not anions. This leaves the anion (nucleophile) "naked" and highly reactive, thus accelerating S(_N)2 reactions. youtube.com

Nonpolar solvents (e.g., hexane, toluene) are generally poor solvents for ionic reactants and intermediates, and reactions are often much slower in these media unless a phase-transfer catalyst is employed.

Table 3: Expected Effect of Solvent on Nucleophilic Substitution of this compound

| Solvent Type | Example Solvents | Effect on SN1 Rate | Effect on SN2 Rate | Reasoning |

|---|---|---|---|---|

| Polar Protic | Water, Methanol | Increases | Decreases | Stabilizes carbocation and leaving group; solvates and deactivates nucleophile. libretexts.orgyoutube.com |

| Polar Aprotic | DMSO, Acetone | Slightly Increases | Greatly Increases | Stabilizes transition state; nucleophile is less solvated and more reactive. youtube.com |

| Nonpolar | Hexane, Toluene | Decreases | Decreases | Poor solvation of charged intermediates and transition states. |

Kinetic Isotope Effects in Dihydrofuranone Transformations

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a light isotope (k(_L)) to the rate constant with a heavy isotope (k(_H)) at the same atomic position. princeton.edu

Primary KIE: A significant primary KIE (typically k(_H)/k(_D) > 2) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. For example, if deprotonation at a carbon adjacent to the chloromethyl group were the rate-determining step in an elimination reaction, substituting that hydrogen with deuterium (B1214612) would result in a primary KIE.

Secondary KIE: A smaller secondary KIE (k(_H)/k(_D) ≈ 0.8-1.5) is observed when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step. openochem.org The magnitude of the secondary KIE can provide information about changes in hybridization at the labeled position. For instance, in an S(_N)1 reaction of this compound, substituting the hydrogens on the carbon bearing the chlorine with deuterium would likely result in a small, normal secondary KIE (k(_H)/k(_D) > 1) due to the change in hybridization from sp in the reactant to sp in the carbocation intermediate. In an S(_N)2 reaction, the secondary KIE is typically close to unity.

The use of deuterated solvents can also reveal mechanistic details through the solvent isotope effect. nih.gov For example, a reaction that involves a proton transfer from the solvent in the rate-determining step will exhibit a significant solvent KIE.

Table 4: Hypothetical Kinetic Isotope Effects for Reactions of this compound

| Reaction Type | Isotopic Label Position | Expected KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| SN1 | α-CH2Cl | > 1 (e.g., 1.1-1.2) | Change in hybridization from sp3 to sp2 in the rate-determining step. openochem.org |

| SN2 | α-CH2Cl | ≈ 1 | No significant change in bonding to the labeled atoms in the transition state. |

| E2 Elimination | β-Hydrogen | > 2 (e.g., 3-8) | C-H bond breaking in the rate-determining step. princeton.edu |

Biological and Pharmaceutical Research Applications of 5 Chloromethyl Dihydrofuran 2 3h One

Interactions with Biological Macromolecules and Enzymes

The interaction of small molecules with biological macromolecules is a cornerstone of drug discovery. For 5-(Chloromethyl)dihydrofuran-2(3H)-one and its analogs, research has primarily focused on their potential to inhibit enzymes implicated in the pathology of Parkinson's disease.

A theoretical study has explored the interaction of this compound, designated as compound 27 in the study, and a series of other dihydrofuran-2-one derivatives with both Monoamine Oxidase-B (MAO-B) and Catechol-O-methyltransferase (COMT). cerradopub.com.brcerradopub.com.br Both enzymes are significant targets in the management of Parkinson's disease, as their inhibition can lead to increased dopamine (B1211576) levels in the brain. cerradopub.com.brresearchgate.net

The research utilized a theoretical model to evaluate the interactions, comparing the dihydrofuran-2-one derivatives to known drugs such as selegiline, rasagiline, safinamide (B1662184), entacapone, and tolcapone. cerradopub.com.br The findings suggest that certain dihydrofuran-2-one derivatives could act as MAO-B inhibitors and COMT antagonists, indicating their potential as therapeutic alternatives for Parkinson's disease. cerradopub.com.brcerradopub.com.br

While this compound itself was part of the evaluated library of compounds, the study highlighted other derivatives as having more favorable interaction energies and lower inhibition constants (Ki) compared to the control drugs. cerradopub.com.br For instance, compounds such as 3H-Furan-2-one, 5H-Furan-2-one, 2-Methoxy-2,4-diphenyl-3(2H)-furanone, and 4-Methoxy-2(5H)-furanone were identified as potential MAO-B inhibitors. cerradopub.com.br Similarly, a different subset of derivatives showed promise as COMT antagonists. cerradopub.com.br

Table 1: Theoretical Interaction of Dihydrofuran-2-one Derivatives with MAO-B and COMT

| Compound Name | Potential Target | Key Finding |

| 3H-Furan-2-one | MAO-B, COMT | Lower inhibition constant (Ki) compared to some control drugs. cerradopub.com.br |

| 5H-Furan-2-one | MAO-B, COMT | Lower inhibition constant (Ki) compared to some control drugs. cerradopub.com.br |

| 2-Methoxy-2,4-diphenyl-3(2H)-furanone | MAO-B | Lower inhibition constant (Ki) than selegiline, rasagiline, and safinamide in the theoretical model. cerradopub.com.br |

| 4-Methoxy-2(5H)-furanone | MAO-B, COMT | Identified as a potential inhibitor for both enzymes. cerradopub.com.br |

| This compound | MAO-B, COMT | Included in the library of tested compounds for potential interaction. cerradopub.com.br |

The aforementioned theoretical study provides insights into the potential binding mechanisms of dihydrofuran-2-one derivatives to MAO-B and COMT. The interactions are based on molecular docking simulations which predict the binding affinity and orientation of the ligand within the active site of the enzyme. cerradopub.com.brcerradopub.com.br The thermodynamic parameters derived from these simulations, such as the change in Gibbs free energy (ΔG), indicate the spontaneity of the binding process. For several derivatives, the calculated ΔG and inhibition constants suggested a more favorable interaction than some established drugs, implying a potentially strong binding to the enzymatic targets. cerradopub.com.br

Pharmacological Activities of this compound Derivatives

The exploration of this compound derivatives extends into their potential pharmacological activities, most notably in the realm of neurodegenerative diseases.

As established, the primary exploration of this compound in the context of neurodegenerative diseases has been through theoretical studies targeting enzymes relevant to Parkinson's disease. cerradopub.com.brcerradopub.com.br The rationale for this line of inquiry is that inhibitors of MAO-B and COMT can help to alleviate the symptoms of Parkinson's by preventing the breakdown of dopamine. researchgate.net The inclusion of this compound in a library of potential inhibitors suggests its utility as a scaffold for developing novel anti-Parkinsonian agents. cerradopub.com.br

Beyond Parkinson's, other dihydrofuran derivatives have been investigated for their potential in treating Alzheimer's disease. For example, new benzodihydrofuran derivatives have been shown to alter the aggregation of the amyloid-β peptide, a key event in the pathology of Alzheimer's. nih.govresearchgate.net

The dihydrofuran-2(3H)-one or γ-butyrolactone ring is a versatile pharmacophore found in compounds with a wide array of biological activities. nih.govresearchgate.net Derivatives of this scaffold have been reported to possess antimicrobial, antifungal, and anti-inflammatory properties. nih.gov For instance, certain 3,4-dihalo-5-hydroxy-2(5H)-furanones, which share the core furanone structure, have demonstrated the ability to inhibit the growth of Salmonella typhimurium and prevent biofilm formation by Bacillus subtilis. nih.gov Furthermore, some γ-butyrolactone derivatives have been evaluated for their antidiabetic activity through the inhibition of α-glucosidase. researchgate.net

Structure-Activity Relationship (SAR) Studies of Functionalized Dihydrofuranones

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the dihydrofuran-2-one class, the theoretical study on MAO-B and COMT inhibitors provides a basis for understanding how different substituents on the furanone ring influence their potential inhibitory activity. cerradopub.com.brcerradopub.com.br

The study evaluated 31 different dihydrofuran-2-one derivatives, including this compound. cerradopub.com.br The variation in substituents at different positions of the furanone ring led to a range of predicted binding affinities for MAO-B and COMT. This suggests that the nature and position of the functional groups are critical determinants of their inhibitory potential. For example, the presence of specific methoxy (B1213986) and phenyl groups in certain derivatives resulted in lower calculated inhibition constants, indicating a higher predicted potency. cerradopub.com.brcerradopub.com.br

The SAR data from this study can guide the future design and synthesis of novel dihydrofuran-2-one derivatives with improved potency and selectivity for these enzymes. By systematically modifying the substituents on the γ-butyrolactone core, it may be possible to develop new therapeutic agents for neurodegenerative disorders like Parkinson's disease.

Metabolic Pathways and Biotransformation of the Compound

Currently, there is a notable lack of publicly available scientific literature that specifically details the metabolic pathways and biotransformation of this compound. The metabolic fate of this particular compound has not been the subject of extensive investigation, and as such, confirmed metabolic products and the specific enzymes involved in its breakdown within biological systems have not been characterized.

However, based on established principles of xenobiotic metabolism and documented biotransformation of structurally related compounds, particularly other halogenated lactones, a scientifically plausible metabolic pathway can be proposed. The primary routes of metabolism for a compound like this compound would likely involve two key enzymatic processes: hydrolytic dehalogenation and hydroxylation, followed by potential ring opening.

The chloromethyl group is a chemically reactive site susceptible to enzymatic attack. Hydrolytic dehalogenation, a process well-documented for other halolactones, is a probable initial step. mdpi.com This reaction would involve the cleavage of the carbon-chlorine bond, replacing the chlorine atom with a hydroxyl group. This transformation would yield 5-(Hydroxymethyl)dihydrofuran-2(3H)-one. This metabolite is a known furan (B31954) derivative used in biochemical research. targetmol.com Enzymes such as haloalkane dehalogenases, found in various microorganisms, are known to catalyze such conversions. nih.govnih.gov

Following or in parallel with dehalogenation, the dihydrofuranone ring itself is a target for metabolic enzymes. Hydroxylation of the lactone ring is another common biotransformation reaction, often mediated by cytochrome P450 monooxygenases in mammalian systems or similar enzymes in microbes. nih.govnih.gov This could occur at various positions on the carbon skeleton. For instance, studies on the metabolism of the related drug Ftorafur, which contains a tetrahydrofuran (B95107) moiety, have shown that hydroxylation of the ring is a key metabolic step. nih.gov

Subsequent to these initial transformations, the lactone ring may undergo hydrolysis. Esterases could catalyze the opening of the γ-butyrolactone ring of either the parent compound or its hydroxylated metabolites. This would result in the formation of a linear gamma-hydroxy carboxylic acid derivative.

While direct experimental evidence for this compound is absent, studies on other bicyclic halolactones have demonstrated the capability of fungal strains, particularly from the genera Fusarium and Cunninghamella, to perform efficient dehalogenation and hydroxylation reactions. mdpi.comnih.gov

Interactive Data Table: Biotransformation of Structurally Related Halolactones

The following table summarizes key findings from biotransformation studies on compounds structurally related to this compound, illustrating the likely enzymatic reactions it may undergo.

| Substrate | Organism/Enzyme | Metabolic Reaction | Resulting Product(s) | Reference |

| Bicyclic halolactones with a methylcyclohexane (B89554) ring | Cunninghamella japonica, Fusarium culmorum | Hydrolytic dehalogenation | 2-hydroxy-4-methyl-9-oxabicyclo[4.3.0]nonan-8-one | mdpi.com |

| Bicyclic halolactones with gem-dimethyl group | Fusarium sp. | Hydrolytic dehalogenation | Corresponding hydroxylactones | nih.gov |

| Bicyclic halolactones with gem-dimethyl group | Absidia sp. | Hydroxylation | Corresponding halo-hydroxylactones | nih.gov |

| 1-(Tetrahydro-2-furanyl)-5-fluorouracil (Ftorafur) | Human (in vivo) | Ring hydroxylation | 2-Hydroxytetrahydrofuranyl-5-fluorouracil derivatives | nih.gov |

Advanced Analytical Characterization of 5 Chloromethyl Dihydrofuran 2 3h One and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and bonding within 5-(Chloromethyl)dihydrofuran-2(3H)-one. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for mapping the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns. Infrared (IR) and Raman spectroscopy are employed to identify characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural verification of this compound. Both ¹H and ¹³C NMR provide a detailed picture of the molecule's connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of protons in the molecule. The protons of the chloromethyl group (-CH₂Cl) would appear as a doublet, coupled to the adjacent methine proton. The methine proton at the C5 position, being adjacent to both the chloromethyl group and the lactone ring oxygen, would resonate as a multiplet. The two sets of methylene (B1212753) protons on the furanone ring (at C3 and C4) would present as complex multiplets due to diastereotopicity and coupling to each other and to the C5 proton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Multiplicity |

| C=O | - | ~175-178 | Singlet |

| -CH(O)- | ~4.6-4.8 | ~78-82 | Multiplet |

| -CH₂Cl | ~3.6-3.8 | ~45-49 | Doublet |

| -CH₂- (ring) | ~2.2-2.6 | ~28-35 | Multiplet |

| -CH₂- (ring) | ~2.0-2.4 | ~22-28 | Multiplet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. Electron ionization (EI) is a common technique used for this purpose.

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with the M+2 peak being approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope.

The fragmentation of γ-lactone derivatives is well-documented and provides valuable structural information. nih.govresearchgate.net The primary fragmentation pathways for this compound are expected to involve the loss of the chloromethyl side chain and fragmentation of the lactone ring. Common fragmentation patterns observed in the mass spectra of γ-butyrolactone derivatives include the loss of CO and H₂O. nih.govresearchgate.net For this compound, key fragmentation pathways would likely include:

Loss of the chloromethyl radical (•CH₂Cl): This would result in a significant fragment ion.

Loss of HCl: Elimination of hydrogen chloride can lead to the formation of a stable unsaturated lactone.

Decarbonylation: Loss of a carbon monoxide molecule from the lactone ring is a common fragmentation pathway for lactones. libretexts.org

Ring-opening and subsequent fragmentation: The lactone ring can open, followed by various bond cleavages to produce smaller fragment ions.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| M⁺ | [C₅H₇ClO₂]⁺ | Molecular Ion |

| M-35/37 | [C₅H₇O₂]⁺ | Loss of •Cl |

| M-49/51 | [C₄H₄O₂]⁺ | Loss of •CH₂Cl |

| M-28 | [C₄H₇ClO]⁺ | Loss of CO |

| M-36 | [C₅H₆O₂]⁺ | Loss of HCl |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring, typically appearing in the region of 1760-1800 cm⁻¹. The exact position of this band can provide information about ring strain. The C-O-C stretching vibrations of the lactone ring will also give rise to characteristic bands, usually in the 1250-1050 cm⁻¹ region.

The presence of the chloromethyl group is confirmed by the C-Cl stretching vibration , which is expected in the range of 830-560 cm⁻¹. researchgate.net The various C-H stretching and bending vibrations of the methylene and methine groups will appear in their characteristic regions.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often give stronger signals. Therefore, the C-C and C-Cl stretching vibrations can be effectively analyzed using Raman spectroscopy. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict and assign the vibrational wavenumbers observed in the IR and Raman spectra. researchgate.netglobalresearchonline.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| C=O Stretch (lactone) | 1760 - 1800 | 1760 - 1800 | Strong (IR), Medium (Raman) |

| C-H Stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 | Medium |

| C-O-C Stretch | 1050 - 1250 | 1050 - 1250 | Strong (IR) |

| C-Cl Stretch | 600 - 800 | 600 - 800 | Medium-Strong |

| CH₂ Bending | 1400 - 1470 | 1400 - 1470 | Medium |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) Applications.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for non-volatile derivatives and for monitoring reaction progress. Reversed-phase HPLC is a common mode used for the separation of lactones. nih.govtandfonline.com

A typical reversed-phase HPLC method would utilize a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure good peak shape. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the lactone carbonyl group exhibits some UV absorbance, or a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD). For more sensitive and selective analysis, HPLC can be coupled with mass spectrometry (LC-MS).

Table 4: Typical HPLC Parameters for the Analysis of Lactones

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV (e.g., 210 nm), RI, or ELSD |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

The retention time of this compound will depend on its polarity relative to the stationary and mobile phases. The presence of the polar lactone and the relatively non-polar chloromethyl group will influence its chromatographic behavior.

Gas Chromatography (GC) for Volatile Species.

Gas Chromatography (GC) is an ideal method for the analysis of volatile compounds like this compound and its volatile derivatives. It is widely used for purity assessment and for the determination of related substances. The analysis of chlorinated furanones by GC has been extensively reported. researchgate.netnih.govcabidigitallibrary.org

A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. The choice of the stationary phase is critical for achieving good separation from potential impurities. The injector and detector temperatures are optimized to ensure efficient vaporization and detection without thermal degradation. A flame ionization detector (FID) provides good sensitivity for organic compounds, while a mass spectrometer (GC-MS) offers definitive identification based on the mass spectrum and fragmentation pattern of the eluting peaks. For the analysis of chlorinated compounds, an electron capture detector (ECD) can provide high sensitivity.

Table 5: General GC Parameters for the Analysis of Chlorinated Furanones

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5, HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C |

| Detector | FID, MS, or ECD |

| Oven Program | Temperature gradient (e.g., initial temp 50-80°C, ramp to 250-300°C) |

The retention time of this compound in a GC system is dependent on its volatility and its interaction with the stationary phase. The presence of the chlorine atom and the lactone ring will influence its elution characteristics.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated analytical methods, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly vital for the characterization of this compound and its derivatives, offering high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a preferred method for the analysis of volatile and thermally stable compounds like furanone derivatives. The technique separates compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification using mass spectrometry, which provides information on the mass-to-charge ratio of ionized fragments.

Research on analogous compounds demonstrates the utility of GC-MS. For instance, in the analysis of γ-valerolactone (GVL), a related lactone, GC-MS has been shown to provide lower detection limits compared to LC-MS. pnnl.gov The fragmentation patterns observed in the mass spectrometer are crucial for structural confirmation. For GVL, characteristic fragmentation is observed, which aids in its identification in complex matrices like serum and saliva. researchgate.net

For certain derivatives, especially those that are nonvolatile or thermally labile, derivatization is a necessary step prior to GC-MS analysis. scispace.com For example, a study on 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a halogenated furanone, utilized a one-step derivatization with N-methyl-bis-trifluoroacetamide (MBTFA) followed by ion trap GC/MS/MS analysis. nih.govresearchgate.net This procedure improved detection limits to 7.7 ng L⁻¹ and allowed for clear identification and quantification. nih.govresearchgate.net Similarly, analysis of 5-hydroxymethylfurfural (B1680220) (HMF) in foods has been successfully achieved by GC-MS after derivatization with N,O-bis-trimethylsilyltrifluoroacetamide (BSTFA). nih.gov

| Compound/Derivative | Analytical Method | Key Findings/Parameters | Reference |

|---|---|---|---|

| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | GC/MS/MS with MBTFA derivatization | Method Detection Limit (MDL): 7.7 ng L⁻¹; Limit of Quantitation (LOQ): 24.4 ng L⁻¹. nih.govresearchgate.net | nih.govresearchgate.net |

| Furan (B31954) and 10 derivatives | GC-MS/MS with Multiple Reaction Monitoring (MRM) | Separation achieved within 9.5 min; LOQ: 0.003–0.675 ng/g. nih.gov | nih.gov |

| γ-Valerolactone (GVL) | GC/MS | Achieved lower detection limits compared to LC/MS; used for analysis in saliva and serum. pnnl.gov | pnnl.gov |

| 5-Hydroxymethylfurfural (HMF) | GC-MS with BSTFA derivatization | Linearity between 25 and 700 ng g⁻¹; Detection limit of 6 ng g⁻¹. nih.gov | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for analyzing a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. researchgate.net This technique separates compounds in a liquid mobile phase before they are ionized and detected by a mass spectrometer.

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides excellent selectivity and sensitivity for detecting furanone derivatives in complex samples. For example, a method for the simultaneous determination of acrylamide (B121943) and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in baby food was developed using LC-MS/MS. nih.gov This method demonstrated good linearity and recoveries ranging from 94-110%. nih.gov

The analysis of nitrofuran metabolites in marine products has also been accomplished using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). shimadzu.com This method allowed for the rapid and sensitive quantification of four different derivatives, with a limit of quantitation for 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) as low as 0.4 µg/kg. shimadzu.com Similarly, LC-MS/MS has been effectively used to quantify tryptophan metabolites, showcasing its versatility in analyzing diverse chemical structures. nih.gov

| Compound/Derivative | Analytical Method | Key Findings/Parameters | Reference |

|---|---|---|---|

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | LC-MS/MS | Linearity range: 10–300 μg kg⁻¹; Recoveries: 94–110%. nih.gov | nih.gov |

| Nitrofuran Metabolites (e.g., AMOZ) | UHPLC-MS/MS | LOQ for AMOZ: 0.4 µg/kg; Linear correlation coefficient >0.999. shimadzu.com | shimadzu.com |

| Tryptophan Metabolites | LC-MS/MS | Method provided satisfactory separation of 5 analytes in a 7-minute run with R² > 0.995. nih.gov | nih.gov |

| γ-Valerolactone (GVL) and δ-Valerolactone (DVL) | LC/MS | Operated in both negative and positive ion modes for analysis. pnnl.govscispace.com | pnnl.govscispace.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and stereochemistry, which is crucial for confirming the absolute structure of a molecule.

While a specific crystal structure for this compound was not found in the surveyed literature, studies on related furanone derivatives highlight the power of this technique. For example, the crystal structure of (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one was determined, revealing that the furan ring is essentially planar. researchgate.net The analysis provided precise bond angles and lengths and described the intermolecular hydrogen bonding network within the crystal. researchgate.net

In another study, the X-ray structure of (η⁵-C₆H₇)Fe(CO)₂CF₃ was determined, providing detailed information on the geometry and bonding of the trifluoromethyl group. mdpi.com Similarly, the structure of D-Phe-Pro-Arg chloromethylketone complexed with human α-thrombin was elucidated at a resolution of 1.9 Å, offering a detailed view of the active site geometry. nih.gov These examples underscore the capability of X-ray crystallography to provide unambiguous structural proof for complex molecules, an approach that would be directly applicable to this compound and its crystalline derivatives.

| Compound/Derivative | Crystal System | Key Structural Features Determined | Reference |

|---|---|---|---|

| (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one | Monoclinic, P2₁ | Essentially planar furan ring; defined stereocenters (R at C5, S at C bearing dihydroxy ethyl group); detailed hydrogen bonding network. researchgate.net | researchgate.net |

| (η⁵-C₆H₇)Fe(CO)₂CF₃ | Not specified | Average C-F bond length of 1.355(4) Å; F-C-F angle of 103.2°. mdpi.com | mdpi.com |

| D-Phe-Pro-Arg chloromethylketone-inhibited human α-thrombin | Not specified | Refined structure at 1.9 Å resolution; detailed active-site geometry and overall protein conformation. nih.gov | nih.gov |

Advanced Spectroscopic Methods

Advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, are fundamental for the structural elucidation of organic molecules in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

For a closely related compound, 5-(bromomethyl)dihydrofuran-2(3H)-one, ¹H and ¹³C NMR spectra have been reported, which can serve as a model for interpreting the spectra of its chloro-analogue. rsc.org The analysis of 5-hydroxymethyl-2(5H)-furanone by ¹³C NMR showed distinct signals for the carbonyl, olefinic methines, oxygenated methine, and oxymethylene groups, allowing for its identification as the major component in a plant extract. nih.gov 2D NMR techniques like COSY, HSQC, and HMBC are instrumental in establishing the complete connectivity of the molecule. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a compound is a unique molecular fingerprint. For γ-valerolactone, a structurally similar lactone, the IR spectrum is available in the NIST Chemistry WebBook, showing characteristic absorptions for the C=O stretch of the lactone ring. nist.gov FT-IR analysis has also been applied to study compounds like 5-chloromethyl-2-oxazolidinone, where experimental vibrational frequencies were compared with theoretical calculations to make assignments. researchgate.net The Aldrich FT-IR library is a comprehensive resource containing spectra for a vast number of pure compounds, which can be used for comparison. thermofisher.com

| Technique | Analyte/Related Compound | Key Findings/Spectral Data | Reference |

|---|---|---|---|

| ¹H & ¹³C NMR | 5-(bromomethyl)dihydrofuran-2(3H)-one | Full spectral data available for structural comparison. rsc.org | rsc.org |

| ¹H & ¹³C NMR | 5-hydroxymethyl-2(5H)-furanone | ¹³C signals at 173.52 (C=O), 153.97 & 122.86 (olefinic CH), 84.31 (oxygenated CH), 62.18 (oxymethylene). nih.gov | nih.gov |

| FT-IR | γ-Valerolactone | Characteristic C=O stretching frequency for the lactone functional group. nist.gov | nist.gov |

| FT-IR & FT-Raman | 5-chloromethyl-2-oxazolidinone | Vibrational wavenumbers calculated and assigned based on experimental spectra. researchgate.net | researchgate.net |

Computational Chemistry and Theoretical Studies on 5 Chloromethyl Dihydrofuran 2 3h One

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and electronic distributions, which are key to understanding chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a range of molecular systems.

For a molecule like 5-(chloromethyl)dihydrofuran-2(3H)-one, DFT would be employed to determine its most stable three-dimensional conformation (molecular geometry) by finding the structure with the lowest energy. This optimization process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory offer higher levels of accuracy, albeit typically at a greater computational expense than DFT.